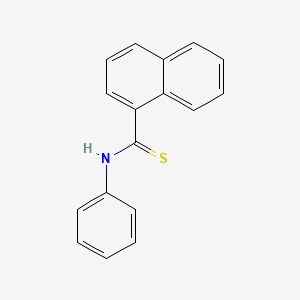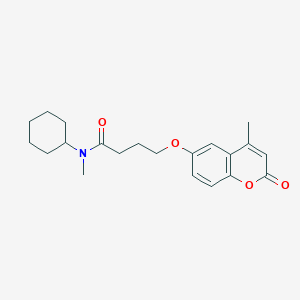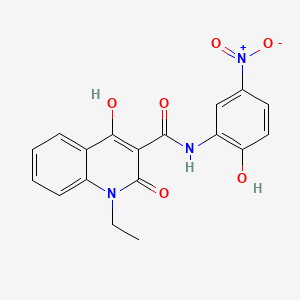![molecular formula C30H33N3O2S2 B12009189 (5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-35-6](/img/structure/B12009189.png)
(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound is a 1,3-thiazolidin-4-one derivative with a unique structure.
- It contains a five-membered ring with sulfur at the first position and nitrogen at the third position.
- The presence of sulfur enhances its pharmacological properties, making it valuable for drug design.
Méthodes De Préparation
- Synthetic routes for this compound involve multicomponent reactions, click chemistry, nano-catalysis, and green chemistry.
- Reaction conditions may vary, but microwave irradiation has been used for efficient synthesis.
- Industrial production methods are not widely reported, as this compound is primarily studied in research settings.
Analyse Des Réactions Chimiques
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include hydrazine, thionyl chloride, and various aldehydes or ketones.
- Major products formed depend on the specific reaction conditions and substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules due to its versatile reactivity.
Biology: Investigated for potential biological activities, such as anticancer, antimicrobial, and antioxidant effects.
Medicine: Research focuses on its potential as a drug candidate, especially as a DYRK1A inhibitor.
Industry: Limited industrial applications due to its research-oriented nature.
Mécanisme D'action
- The compound likely exerts its effects through interactions with specific molecular targets.
- For example, as a DYRK1A inhibitor, it may modulate kinase activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
- Similar compounds include other 1,3-thiazolidin-4-ones and related heterocyclic structures.
- Notable uniqueness lies in its specific substituents and stereochemistry.
- Lead compounds identified in related studies include (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one.
Remember that this compound’s research is ongoing, and its full potential is yet to be explored
Propriétés
Numéro CAS |
623936-35-6 |
|---|---|
Formule moléculaire |
C30H33N3O2S2 |
Poids moléculaire |
531.7 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H33N3O2S2/c1-20(2)19-35-26-16-10-15-25(21(26)3)28-22(18-32(31-28)23-11-6-4-7-12-23)17-27-29(34)33(30(36)37-27)24-13-8-5-9-14-24/h4,6-7,10-12,15-18,20,24H,5,8-9,13-14,19H2,1-3H3/b27-17- |
Clé InChI |
NHADXRJUKYWGTC-PKAZHMFMSA-N |
SMILES isomérique |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
SMILES canonique |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-phenylethenyl]-1H-imidazole](/img/structure/B12009106.png)





![5-(4-chlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009142.png)


![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009155.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009176.png)
![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)

